REACTION_SMILES
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[Br:5][CH:6]([C:7](=[O:8])[c:9]1[cH:10][c:11]([C:16]([F:17])([F:18])[F:19])[c:12]([F:15])[cH:13][cH:14]1)[CH3:20].[N-:21]=[N+:22]=[N-:23].[N-:2]=[N+:3]=[N-:4].[Na+:1].[O:54]1[CH2:55][CH2:56][CH2:57][CH2:58]1.[c:24]1([P:25]([c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[c:32]2[cH:33][cH:34][cH:35][cH:36][cH:37]2)[cH:38][cH:39][cH:40][cH:41][cH:42]1.[c:43]1([CH3:53])[cH:44][cH:45][c:46]([S:49](=[O:50])(=[O:51])[OH:52])[cH:47][cH:48]1>>[CH:6]([C:7](=[O:8])[c:9]1[cH:10][c:11]([C:16]([F:17])([F:18])[F:19])[c:12]([F:15])[cH:13][cH:14]1)([CH3:20])[NH2:21].[c:43]1([CH3:53])[cH:44][cH:45][c:46]([S:49](=[O:50])(=[O:51])[OH:52])[cH:47][cH:48]1
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Name
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CC(Br)C(=O)c1ccc(F)c(C(F)(F)F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Br)C(=O)c1ccc(F)c(C(F)(F)F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[N-]=[N+]=[N-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
|
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Type
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product
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Smiles
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CC(N)C(=O)c1ccc(F)c(C(F)(F)F)c1
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Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |